molecular formula C17H12N2O2S2 B2716164 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 876901-69-8

1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2716164
CAS No.: 876901-69-8
M. Wt: 340.42
InChI Key: WZGDBSIVQCQVNA-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound that features a benzofuran moiety linked to a thienopyrimidine structure via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and thienopyrimidine intermediates, followed by their coupling through a thioether linkage.

  • Preparation of Benzofuran Intermediate:

      Starting Material: 2-hydroxybenzaldehyde

      Reaction: Cyclization with acetic anhydride in the presence of a catalyst such as sulfuric acid to form benzofuran.

  • Preparation of Thienopyrimidine Intermediate:

      Starting Material: 2-aminothiophene

      Reaction: Condensation with a suitable aldehyde and subsequent cyclization to form the thienopyrimidine core.

  • Coupling Reaction:

      Reagents: Benzofuran intermediate, thienopyrimidine intermediate, and a thiolating agent such as Lawesson’s reagent.

      Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, performed at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), usually carried out in the presence of a catalyst or under acidic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cancer cell proliferation.

    Electronic Properties: In material science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

    1-(Benzofuran-2-yl)-2-(thienyl)ethanone: Similar structure but lacks the pyrimidine ring.

    2-(Benzofuran-2-yl)-3-(thienyl)pyrimidine: Similar structure but with different connectivity.

Comparison:

    Uniqueness: 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is unique due to the presence of both benzofuran and thienopyrimidine moieties, which confer distinct electronic and steric properties.

    Applications: While similar compounds may also have applications in medicinal chemistry and material science, the specific combination of functional groups in this compound provides unique opportunities for interaction with biological targets and electronic materials.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c1-10-6-12-16(18-9-19-17(12)23-10)22-8-13(20)15-7-11-4-2-3-5-14(11)21-15/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGDBSIVQCQVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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